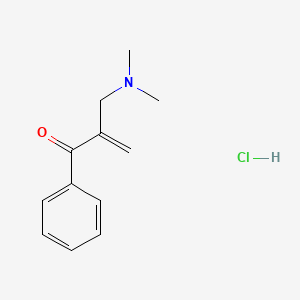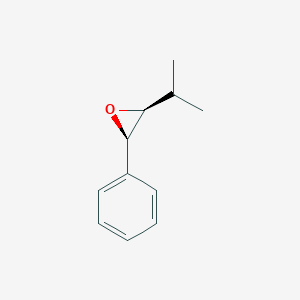
(2S,3S)-2-phenyl-3-propan-2-yloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-phenyl-3-propan-2-yloxirane is a chiral epoxide compound with significant importance in organic chemistry. This compound is characterized by its oxirane ring, which is a three-membered cyclic ether, and its phenyl and propan-2-yl substituents. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the spatial arrangement of the substituents around the oxirane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-phenyl-3-propan-2-yloxirane can be achieved through several methods. One common approach involves the asymmetric epoxidation of alkenes. For instance, the Sharpless epoxidation method can be employed, where a chiral catalyst such as titanium isopropoxide and diethyl tartrate is used in the presence of tert-butyl hydroperoxide to achieve high enantioselectivity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts. Enzymatic methods utilizing epoxide hydrolases or monooxygenases can provide an efficient and environmentally friendly route to produce this compound with high enantiomeric purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2-phenyl-3-propan-2-yloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-phenyl-3-propan-2-yloxirane has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate for studying enzyme-catalyzed reactions, particularly those involving epoxide hydrolases.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, especially those targeting specific chiral centers.
Wirkmechanismus
The mechanism of action of (2S,3S)-2-phenyl-3-propan-2-yloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in enzyme-catalyzed processes, where the compound acts as a substrate for epoxide hydrolases, leading to the formation of diols. The stereochemistry of the compound plays a crucial role in determining the specificity and efficiency of these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-2-phenyl-3-propan-2-yloxirane: The enantiomer of the compound with opposite stereochemistry.
(2S,3S)-2-phenyl-3-butan-2-yloxirane: A similar compound with a butyl group instead of a propyl group.
(2S,3S)-2-phenyl-3-methyl-oxirane: A compound with a methyl group instead of a propyl group.
Uniqueness
The uniqueness of (2S,3S)-2-phenyl-3-propan-2-yloxirane lies in its specific stereochemistry and the presence of both phenyl and propan-2-yl substituents. This combination of features makes it a valuable chiral building block in organic synthesis and a useful substrate for studying stereoselective reactions.
Eigenschaften
Molekularformel |
C11H14O |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
(2S,3S)-2-phenyl-3-propan-2-yloxirane |
InChI |
InChI=1S/C11H14O/c1-8(2)10-11(12-10)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3/t10-,11-/m0/s1 |
InChI-Schlüssel |
INKUFZPYBDZMOL-QWRGUYRKSA-N |
Isomerische SMILES |
CC(C)[C@H]1[C@@H](O1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C1C(O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


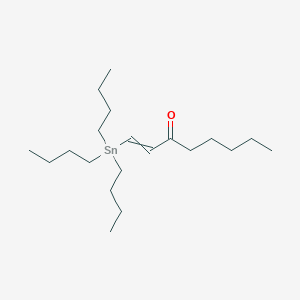

![2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol](/img/structure/B14338266.png)

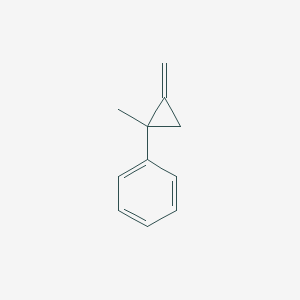

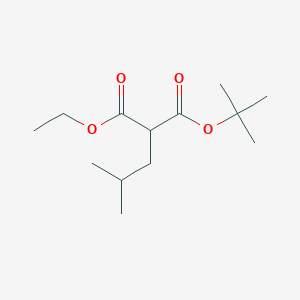
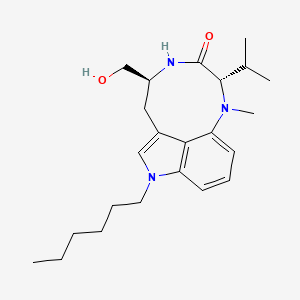
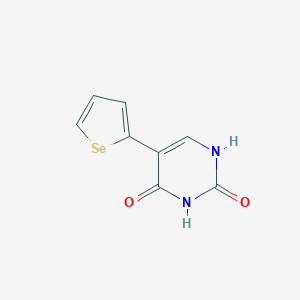
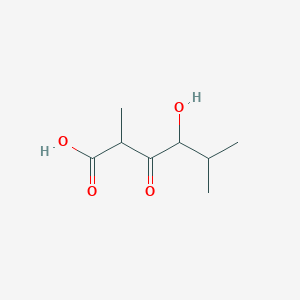
![2-Ethyl[1,3]thiazolo[4,5-c]pyridine](/img/structure/B14338313.png)
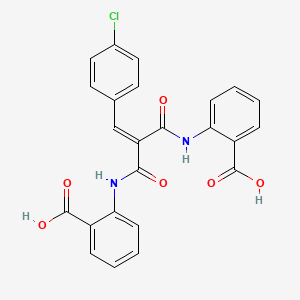
![{[(Butyltellanyl)methoxy]methyl}benzene](/img/structure/B14338331.png)
